molecular formula C21H27N5O7 B11937203 Thalidomide-NH-amido-PEG2-C2-NH2

Thalidomide-NH-amido-PEG2-C2-NH2

Katalognummer: B11937203
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: DURKWWBBZPNCLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomid-NH-amido-PEG2-C2-NH2 ist ein synthetisches E3-Liganden-Linker-Konjugat, das den Thalidomid-basierten Cereblon-Liganden und einen 2-Einheiten-Polyethylenglykol (PEG)-Linker integriert. Diese Verbindung wird in der PROTAC-Technologie (Proteolysis Targeting Chimeras) verwendet, die das intrazelluläre Ubiquitin-Proteasom-System nutzt, um Zielproteine selektiv abzubauen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thalidomid-NH-amido-PEG2-C2-NH2 umfasst die Konjugation von Thalidomid mit einem PEG-Linker. Der Prozess umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von Thalidomid-NH-amido-PEG2-C2-NH2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Chemische Reaktionsanalyse

Arten von Reaktionen

Thalidomid-NH-amido-PEG2-C2-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte oder reduzierte Formen von Thalidomid-NH-amido-PEG2-C2-NH2 sowie substituierte Derivate, abhängig von den spezifischen verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Thalidomid-NH-amido-PEG2-C2-NH2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Thalidomid-NH-amido-PEG2-C2-NH2 übt seine Wirkung aus, indem es an das Cereblon-Protein bindet, einen Bestandteil des E3-Ubiquitin-Ligase-Komplexes. Diese Bindung erleichtert die Rekrutierung von Zielproteinen in das Ubiquitin-Proteasom-System, was zu ihrem selektiven Abbau führt. Zu den beteiligten molekularen Zielen und Pfaden gehören der Ubiquitin-Proteasom-Weg und verschiedene Signalwege, die durch die abgebauten Proteine reguliert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG2-C2-NH2 involves the conjugation of Thalidomide with a PEG linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-NH-amido-PEG2-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives depending on the specific reagents used .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Mechanism of Action :
Thalidomide-NH-amido-PEG2-C2-NH2 functions primarily through its interaction with the cereblon protein, which is part of the E3 ubiquitin ligase complex. This interaction facilitates the selective degradation of target proteins via the ubiquitin-proteasome system, a crucial mechanism for regulating protein levels within cells .

Applications in PROTAC Technology :

  • PROTACs (Proteolysis Targeting Chimeras) utilize this compound to link an E3 ligase ligand to a target protein. This approach allows for the selective degradation of disease-related proteins, offering a novel therapeutic strategy in precision medicine .
  • Case Study : Research has demonstrated that PROTACs incorporating thalidomide derivatives can effectively degrade specific oncoproteins involved in cancer progression, thus providing a promising avenue for cancer treatment .

Immunomodulatory Effects

Thalidomide and its derivatives have been recognized for their immunomodulatory properties, which include:

  • Inhibition of TNF-alpha Production : this compound has shown efficacy in modulating inflammatory responses by inhibiting tumor necrosis factor-alpha (TNF-α), which plays a significant role in various autoimmune conditions .
  • Clinical Applications : It has been used to treat conditions such as erythema nodosum leprosum and other inflammatory disorders, demonstrating its potential as an anti-inflammatory agent .

Cancer Therapy

This compound is being explored for its applications in cancer therapy, particularly:

  • Multiple Myeloma : The compound's ability to target cereblon has made it a subject of interest in treating multiple myeloma, where it can enhance the efficacy of existing therapies .
  • Antiangiogenic Properties : Thalidomide derivatives have been shown to inhibit angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), thereby limiting tumor growth and metastasis .

Comparison with Related Compounds

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Different linker lengthPotentially altered pharmacokinetics
Pomalidomide-PEG4-Ph-NH2Different ligand and linker combinationDistinct therapeutic profiles
Thalidomide-O-amido-PEG-C2-NH2Different linker configurationVaries in solubility and reactivity

Uniqueness :
this compound stands out due to its specific linker length and terminal amine group, allowing versatile conjugation capabilities which enhance its application in designing PROTACs compared to its analogs.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the design of thalidomide derivatives to improve their efficacy and reduce side effects. Potential areas include:

  • Enhanced Target Specificity : Developing more selective ligands to minimize off-target effects.
  • Combination Therapies : Investigating the synergistic effects when combined with other chemotherapeutic agents.

Wirkmechanismus

Thalidomide-NH-amido-PEG2-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways regulated by the degraded proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Thalidomid-NH-amido-PEG2-C2-NH2 ist aufgrund seiner spezifischen PEG-Linkerlänge und funktionellen Gruppen einzigartig, die ihm besondere Eigenschaften in Bezug auf Löslichkeit, Stabilität und Reaktivität verleihen. Diese Eigenschaften machen es besonders geeignet für den Einsatz in der PROTAC-Technologie .

Biologische Aktivität

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is a synthetic compound designed to enhance biological activity through its interaction with the cereblon protein, a key component of the E3 ubiquitin ligase complex. This article explores its biological mechanisms, applications, and research findings.

This compound operates primarily by recruiting target proteins to the ubiquitin-proteasome system for selective degradation. This mechanism is crucial in regulating various cellular processes, including:

  • Protein Homeostasis : By facilitating the degradation of misfolded or damaged proteins.
  • Cell Signaling : Modulating pathways that influence cell growth and apoptosis.
  • Immune Response : Altering cytokine production and immune cell activity.

The compound's structure integrates a thalidomide-based ligand with a polyethylene glycol (PEG) linker, enhancing solubility and reactivity for conjugation with other biomolecules .

In Vitro Studies

  • Cereblon Interaction : this compound has been shown to effectively bind to cereblon, promoting the degradation of specific target proteins. This has implications for developing targeted therapies in cancer and autoimmune diseases .
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties by modulating cytokine levels. For instance, thalidomide derivatives have been reported to decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α in various models .
  • Neuroprotective Potential : Recent studies have indicated that thalidomide hybrids exhibit neuroprotective effects by inhibiting cholinesterase activity and reducing oxidative stress markers in neurodegenerative disease models .

In Vivo Studies

Case studies have highlighted the therapeutic potential of thalidomide derivatives in various conditions:

  • Multiple Myeloma : Thalidomide is used in combination therapies, showing improved patient outcomes. However, it also raises concerns about thrombotic events, particularly when combined with other agents like dexamethasone .
  • Chronic Graft-versus-Host Disease (GVHD) : In clinical trials, thalidomide demonstrated varying response rates (20% to 79%) when administered at doses ranging from 200 to 1600 mg per day, indicating its potential but also highlighting risks associated with its use .

Comparative Analysis

The following table summarizes the structural differences and unique features of thalidomide derivatives compared to this compound:

Compound NameStructural DifferencesUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Different linker lengthPotentially altered pharmacokinetics
Pomalidomide-PEG4-Ph-NH2Different ligand and linkerDistinct therapeutic profiles
Thalidomide-O-amido-PEG-C2-NH2Different linker configurationVaries in solubility and reactivity
This compound Specific linker lengthEnhanced conjugation capabilities for PROTACs

Applications

This compound is being explored for various applications:

  • Targeted Protein Degradation : As part of PROTAC technology, it facilitates the selective degradation of proteins implicated in diseases such as cancer.
  • Immunomodulation : Its ability to modulate immune responses makes it a candidate for treating autoimmune disorders.
  • Neuroprotection : Ongoing research into its neuroprotective properties could lead to new treatments for neurodegenerative diseases.

Eigenschaften

Molekularformel

C21H27N5O7

Molekulargewicht

461.5 g/mol

IUPAC-Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C21H27N5O7/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29)

InChI-Schlüssel

DURKWWBBZPNCLJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.